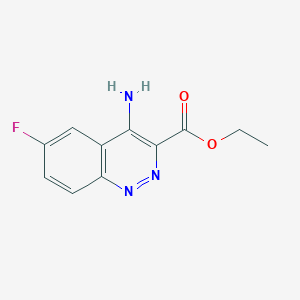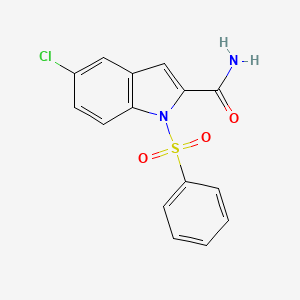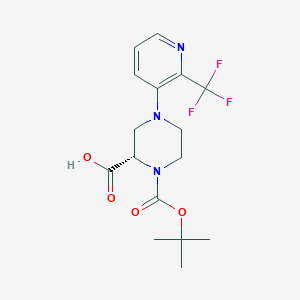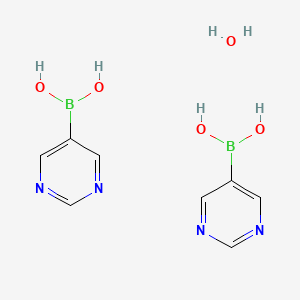
Ethyl 4-amino-6-fluorocinnoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-6-fluorocinnoline-3-carboxylate is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring. The presence of fluorine and amino groups in this compound makes it a valuable candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-fluorocinnoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with ethyl acetoacetate under acidic conditions, followed by fluorination and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-6-fluorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include fluorinated quinolines, amino-substituted cinnolines, and various other derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-6-fluorocinnoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-6-fluorocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The amino group further contributes to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-amino-6-fluoroquinoline-3-carboxylate
- Fluoroquinolones
- Fluorinated quinolines
Uniqueness
Ethyl 4-amino-6-fluorocinnoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H10FN3O2 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 4-amino-6-fluorocinnoline-3-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-9(13)7-5-6(12)3-4-8(7)14-15-10/h3-5H,2H2,1H3,(H2,13,14) |
InChI-Schlüssel |
NNCPKMVTMCNDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)


![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)

![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)


![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


